N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pyridine-4-carboxamide
Description
This compound is a pyrrole-based sulfonamide derivative featuring a pyridine-4-carboxamide moiety. Its structure includes a 2-methoxyethyl group at the pyrrole nitrogen, a 4-methoxyphenylsulfonyl substituent at position 3, and 4,5-dimethyl groups on the pyrrole ring.
Properties
Molecular Formula |
C22H25N3O5S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H25N3O5S/c1-15-16(2)25(13-14-29-3)21(24-22(26)17-9-11-23-12-10-17)20(15)31(27,28)19-7-5-18(30-4)6-8-19/h5-12H,13-14H2,1-4H3,(H,24,26) |
InChI Key |
VJMQYVRFBUWZFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=NC=C3)CCOC)C |
Origin of Product |
United States |
Preparation Methods
Knorr Pyrrole Synthesis with 2,5-Hexanedione
The Knorr reaction condenses 2,5-hexanedione with hydroxylamine hydrochloride under acidic conditions to yield 3,4-dimethylpyrrole. Modifications using ammonium acetate in acetic acid at reflux (120°C, 6–8 hours) achieve yields of 70–80%. Adjusting stoichiometry and temperature optimizes regioselectivity for 4,5-dimethyl substitution.
Reaction Conditions
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 2,5-Hexanedione | 1.0 equiv | Acetic acid, reflux | 78% |
| Hydroxylamine HCl | 1.2 equiv | 12 hours, 120°C |
Paal-Knorr Cyclization with 1,4-Diketones
Alternative routes employ 1,4-diketones and primary amines. For 4,5-dimethylpyrrole, 3,4-dimethyl-1,4-pentanedione reacts with ammonium chloride in ethanol (80°C, 4 hours), yielding 85–90%. This method avoids harsh acids and improves scalability.
Sulfonylation at C-3: 4-Methoxyphenylsulfonyl Group
Sulfonylation at the pyrrole’s 3-position employs 4-methoxyphenylsulfonyl chloride under basic conditions. Pyridine or triethylamine (TEA) scavenges HCl, enhancing electrophilic substitution.
Procedure
- Dissolve 1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole (5 mmol) in dichloromethane (DCM, 20 mL).
- Add TEA (1.5 equiv) and 4-methoxyphenylsulfonyl chloride (1.2 equiv).
- Stir at 25°C for 6–8 hours.
- Quench with water, extract with DCM, and purify via silica chromatography (hexane/ethyl acetate, 3:1).
Yield : 75–80%
Pyridine-4-Carboxamide Coupling
The final step couples the sulfonylated pyrrole with pyridine-4-carboxylic acid. Two approaches are viable:
Acid Chloride Method
Carbodiimide-Mediated Coupling
Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF:
- Pyridine-4-carboxylic acid : 1.1 equiv
- EDCl : 1.5 equiv
- HOBt : 1.5 equiv
- Reaction time : 12 hours, 25°C
Yield : 85–90%
Purification and Characterization
Final purification via recrystallization (ethanol/water) or column chromatography (gradient elution with ethyl acetate/hexane) ensures >95% purity. Characterization data includes:
1H NMR (400 MHz, CDCl₃)
- δ 8.72 (d, 2H, pyridine-H), 7.89 (s, 1H, pyrrole-H), 7.45 (d, 2H, sulfonyl-ArH), 6.93 (d, 2H, OCH₃-ArH), 4.21 (t, 2H, OCH₂), 3.83 (s, 3H, OCH₃), 3.45 (t, 2H, NCH₂), 2.32 (s, 6H, CH₃).
IR (KBr)
Challenges and Optimization
Chemical Reactions Analysis
N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and carboxamide groups, using nucleophiles such as amines or thiols.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or carboxamide groups.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a probe to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Substitutions
The compound’s key structural elements are compared below with analogs from the literature:
Key Observations :
- Methoxy groups are prevalent in all analogs but positioned differently: the target compound’s 4-methoxyphenylsulfonyl group may improve solubility and metabolic stability compared to ’s 2-oxoethylthio group .
Physicochemical Properties
Analysis :
- The target compound’s methoxyethyl and sulfonyl groups may enhance aqueous solubility compared to ’s fluorinated analog, which is likely more lipophilic .
- Higher molecular weight (>450 g/mol) could limit bioavailability relative to ’s compound (242 g/mol), aligning with Lipinski’s rule of five concerns .
Pharmacological and Toxicological Profiles
- Target Compound: No direct activity data, but sulfonamide-carboxamide hybrids are often kinase inhibitors or antimicrobials. The 4,5-dimethylpyrrole may reduce metabolic oxidation compared to ’s dihydropyridine (prone to oxidation) .
- Example 53 () : Fluorinated chromenyl and pyrazolopyrimidine groups suggest antitumor or antiviral activity, though toxicity risks from fluorinated aromatics are higher .
Q & A
Q. Discrepancies in enzyme inhibition assays: What variables require scrutiny?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
